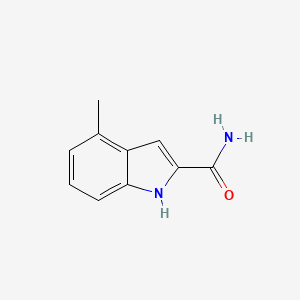
4-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylindole.
Carboxylation: The 4-methylindole undergoes carboxylation to form 4-methyl-1H-indole-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions at the indole ring positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
4-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety allows the compound to form hydrogen bonds with these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
1H-indole-2-carboxamide: Lacks the methyl group at the 4-position.
4-methyl-1H-indole-2-carboxylic acid: The carboxylic acid analog of 4-methyl-1H-indole-2-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position and the carboxamide group at the 2-position provides distinct properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) |
Clé InChI |
UZWMWXKTBKKGIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(NC2=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















